Ethyl cellulose
Overview
Description
Ethyl cellulose is a derivative of cellulose, a natural polymer found in the cell walls of plants. In this compound, some of the hydroxyl groups on the repeating glucose units of cellulose are converted into ethyl ether groups. This modification imparts unique properties to the compound, such as solubility in organic solvents, flexibility, strength, and resistance to moisture, oils, and greases . This compound is widely used in various industries, including pharmaceuticals, food and beverage, cosmetics, and industrial coatings .
Mechanism of Action
Target of Action
Ethyl cellulose (EC) is a derivative of cellulose in which some of the hydroxyl groups on the repeating glucose units are converted into ethyl ether groups . The primary targets of EC are the biological membranes and surfaces where it acts as a coating material, binder, thickener, and stabilizer .
Mode of Action
EC interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film . It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .
Biochemical Pathways
The biochemical pathways involving EC are complex due to the nature of the compound. EC is a derivative of cellulose, and its interaction with other compounds can lead to the formation of ethyl levulinate, a promising advanced biofuel and platform chemical . This process involves the ethanolysis of glucose, cellulose, and corn cob .
Pharmacokinetics
The pharmacokinetics of EC is largely dependent on its formulation. For instance, in a study involving the formulation of EC-based oral expandable sustained release dosage of Losartan Potassium, the plasma drug concentration-time curves obtained from the in vivo studies were used to determine pharmacokinetic parameters, such as area under the plasma drug concentration-time curve (AUC), area under first moment curve (AUMC), mean residence time (MRT), Cmax, Tmax, t1/2, ke, and Fr . The novel formulation significantly changed the pharmacokinetic parameters of the drug and its active metabolite .
Result of Action
The molecular and cellular effects of EC’s action are primarily related to its role as a coating material, binder, thickener, and stabilizer . It provides a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . In the context of anticancer preparations, studies have shown enhanced drug release kinetics, improved cellular uptake, and increased anticancer activity compared to conventional formulations .
Action Environment
The action, efficacy, and stability of EC can be influenced by various environmental factors. For instance, EC displays minimal sensitivity to temperature changes in terms of its solubility in organic solvents, making it ideal for applications operating within a wide temperature range . Additionally, the interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .
Biochemical Analysis
Biochemical Properties
Ethyl cellulose plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is commonly used as a coating material for tablets and capsules, providing a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . This compound interacts with various enzymes and proteins involved in drug metabolism and release. For example, it can modulate the activity of digestive enzymes, thereby influencing the rate at which drugs are released and absorbed in the body. Additionally, this compound can form complexes with proteins, enhancing the stability and bioavailability of certain pharmaceutical compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to enhance drug release kinetics and improve cellular uptake in anticancer formulations . This polymer can also affect the expression of genes involved in drug metabolism and resistance, thereby enhancing the therapeutic efficacy of certain drugs. Furthermore, this compound can impact cellular metabolism by altering the availability of nutrients and other essential molecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, modulating their activity and function. For instance, it can inhibit or activate enzymes involved in drug metabolism, thereby influencing the pharmacokinetics of certain drugs . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in drug metabolism, resistance, and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known for its excellent stability under physiological conditions, which makes it suitable for use in extended-release formulations . Over time, this compound can undergo degradation, leading to changes in its physical and chemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged drug release and enhanced therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is safe for use in animal nutrition and does not pose any significant toxic or adverse effects at high doses . The efficacy of this compound can be influenced by the dosage used. For example, higher doses of this compound can enhance the release and bioavailability of certain drugs, leading to improved therapeutic outcomes. Conversely, very high doses may result in adverse effects, such as altered nutrient absorption and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the hexose monophosphate pathway, the Embden-Meyerhof-Parnas pathway, and the tricarboxylic acid cycle . By modulating the activity of key enzymes in these pathways, this compound can alter the production and utilization of metabolic intermediates, thereby affecting overall cellular metabolism. Additionally, this compound can impact the levels of certain metabolites, such as glucose and pyruvate, which are essential for cellular energy production and biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into cellular membranes, forming a barrier that regulates the movement of molecules across the cell . This compound can also interact with specific transporters, facilitating its uptake and distribution within the cell. These interactions can influence the localization and accumulation of this compound in different cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, through post-translational modifications and targeting signals . These modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For example, this compound can modulate the activity of enzymes and proteins within the endoplasmic reticulum, influencing protein folding and secretion . Additionally, its localization to the nucleus can impact gene expression and cellular stress responses .
Preparation Methods
Ethyl cellulose can be prepared through several synthetic routes. One common method involves the reaction of cellulose with ethyl chloride in the presence of a strong base, such as sodium hydroxide, which facilitates the etherification process. The reaction typically occurs in an organic solvent like ethanol or ethyl lactate at controlled temperatures . Industrial production methods often involve a one-pot synthesis approach, where the cellulose is directly reacted with ethylating agents under specific conditions to produce this compound with desired properties .
Chemical Reactions Analysis
Ethyl cellulose undergoes various chemical reactions, including substitution and etherification. The hydroxyl groups on the cellulose backbone can react with different reagents to form new derivatives. For example, the hydroxyl groups can react with alkyne groups in a hydroxyl-yne click reaction to form this compound phenyl propylene ketone ether derivatives . Common reagents used in these reactions include ethyl chloride, sodium hydroxide, and alkyne-containing compounds. The major products formed from these reactions are modified this compound derivatives with enhanced properties, such as improved UV blocking and fluorescence .
Scientific Research Applications
Ethyl cellulose has a wide range of scientific research applications. In the pharmaceutical industry, it is used as a coating agent for tablets and granules to enhance stability and control drug release . It also serves as a binder in tablet formulations, providing excellent compressibility and ensuring the integrity of the tablets . In the food and beverage industry, this compound is used as a food additive to modify texture, encapsulate flavors, and control fat migration . It is particularly useful in baking applications to prevent staling and extend shelf life . In the cosmetics industry, this compound is employed as a film-former in products like nail polishes and hair sprays, providing a smooth, glossy finish and improving resistance to water and wear . Additionally, it is used as a thickener, stabilizer, and emulsifier in various skin and hair care formulations . In the industrial coatings industry, this compound is applied in protective and decorative coatings, contributing to durability, flexibility, and resistance to environmental factors .
Comparison with Similar Compounds
Ethyl cellulose is part of a family of cellulose derivatives, each with unique properties and applications. Similar compounds include mthis compound, hydroxythis compound, and carboxymthis compound . Mthis compound is water-soluble and used as a thickener and emulsifier in food and pharmaceutical products . Hydroxythis compound is also water-soluble and used in personal care products and as a thickener in various formulations . Carboxymthis compound is an anionic surfactant used in food, pharmaceuticals, and industrial applications . This compound stands out due to its hydrophobic nature, making it suitable for applications requiring moisture resistance and organic solvent solubility .
Properties
IUPAC Name |
2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNKZQZMQGXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid | |
Record name | ETHYL CELLULOSE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Ethyl cellulose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8356 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethyl cellulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C | |
Record name | ETHYL CELLULOSE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | ETHYLCELLULOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl cellulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C | |
Record name | ETHYLCELLULOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid | |
CAS No. |
9004-57-3 | |
Record name | ETHYLCELLULOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl cellulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-255 °C, 151 °C | |
Record name | ETHYLCELLULOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl cellulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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